Product packaging for 4-[4-(Propan-2-yl)phenoxy]butanoic acid(Cat. No.:CAS No. 87411-32-3)

4-[4-(Propan-2-yl)phenoxy]butanoic acid

Cat. No.: B1300935
CAS No.: 87411-32-3
M. Wt: 222.28 g/mol
InChI Key: FNAKUQYUFZKYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Propan-2-yl)phenoxy]butanoic acid is a high-purity chemical compound offered for research and development purposes. This butanoic acid derivative features a phenoxy substituent, a common structural motif in bioactive molecules, making it a valuable intermediate in medicinal chemistry and drug discovery. Key Applications & Research Value: This compound is primarily designed for use in laboratory research. Its structure suggests potential as a key synthetic intermediate for the development of novel small molecules. Researchers can utilize this compound in organic synthesis, particularly in constructing more complex structures with potential pharmacological activity. The isopropylphenoxy and butanoic acid functional groups are often explored for their roles in molecular interaction and binding, making this reagent relevant for projects in hit-to-lead optimization and structure-activity relationship (SAR) studies. Quality & Safety: The product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before handling and employ all appropriate safety precautions in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O3 B1300935 4-[4-(Propan-2-yl)phenoxy]butanoic acid CAS No. 87411-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)11-5-7-12(8-6-11)16-9-3-4-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAKUQYUFZKYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364483
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-32-3
Record name 4-[4-(propan-2-yl)phenoxy]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 4 Propan 2 Yl Phenoxy Butanoic Acid and Its Research Derivatives

Established Synthetic Pathways for Aryloxybutanoic Acid Scaffolds

Traditional syntheses for this class of compounds rely on robust and well-documented organic reactions. The primary focus is on the efficient formation of the ether bond and the subsequent establishment of the carboxylic acid functionality.

The formation of the aryl ether bond is the cornerstone of synthesizing the 4-[4-(propan-2-yl)phenoxy]butanoic acid scaffold. The most widely employed and historically significant method is the Williamson ether synthesis. numberanalytics.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

In the context of the target molecule, the synthesis typically proceeds by deprotonating 4-(propan-2-yl)phenol with a suitable base to form the corresponding sodium or potassium phenoxide. This potent nucleophile then attacks an electrophilic four-carbon chain, such as an ethyl 4-bromobutanoate. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The choice of base is critical; common options include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the phenoxide salt and promote the SN2 pathway.

While the Williamson synthesis is prevalent, other etherification methods have been developed, each with specific advantages and limitations.

Etherification MethodDescriptionAdvantagesDisadvantages
Williamson Ether SynthesisReaction of a deprotonated phenol (B47542) (phenoxide) with a primary alkyl halide (e.g., ethyl 4-bromobutanoate). wikipedia.orgHigh yields, versatile, well-established. wikipedia.orgRequires stoichiometric amounts of base, can have competing elimination reactions with secondary halides.
Ullmann CondensationA copper-catalyzed reaction between an aryl halide and an alcohol. This would be a less common route for this specific target.Useful for forming diaryl ethers or when the alkyl halide is unreactive.Requires high temperatures and a copper catalyst, which can be difficult to remove.
Mitsunobu ReactionA redox-condensation reaction using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD) to couple an alcohol and a nucleophile (the phenol). numberanalytics.comMild reaction conditions, stereospecific inversion of configuration at the alcohol center. numberanalytics.comGenerates stoichiometric amounts of phosphine (B1218219) oxide and hydrazine (B178648) byproducts, which can complicate purification.

The introduction of the butanoic acid chain is intrinsically linked to the etherification strategy. The most common approach involves alkylating the 4-(propan-2-yl)phenoxide with a molecule that already contains the four-carbon chain in a protected or precursor form.

Strategy 1: Alkylation with a 4-Halobutanoate Ester This is the most direct application of the Williamson ether synthesis. The phenoxide of 4-(propan-2-yl)phenol is reacted with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. This reaction forms an ester intermediate, 4-[4-(propan-2-yl)phenoxy]butanoate. The final step is the hydrolysis of the ester group, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the desired carboxylic acid.

Strategy 2: Alkylation with γ-Butyrolactone An alternative strategy involves using γ-butyrolactone as the four-carbon electrophile. The phenoxide ion can act as a nucleophile to open the lactone ring. This reaction is typically performed at elevated temperatures and results in the formation of the sodium or potassium salt of the target carboxylic acid directly. An subsequent acidification step liberates the final product. This method can be more atom-economical as it avoids the formation and subsequent removal of an ester protecting group.

Novel Synthetic Approaches and Derivatization Techniques

Modern synthetic chemistry aims not only to construct molecules but also to provide pathways for creating diverse analogs for research purposes. This involves developing methods for targeted modification of the core structure and incorporating principles of green chemistry.

Modification of the aromatic ring or the isopropyl group allows for the synthesis of a library of derivatives to explore structure-activity relationships.

Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic aromatic substitution. The bulky ether linkage directs incoming electrophiles primarily to the ortho positions. Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ in acetic acid), or Friedel-Crafts acylation can be employed to introduce functional groups onto the benzene (B151609) ring.

Modification of the Isopropyl Group: While the isopropyl group itself is relatively robust, it can be modified under specific conditions. For instance, benzylic oxidation could potentially convert the tertiary carbon to a hydroxyl group, although this would require harsh conditions that might affect other parts of the molecule. A more controlled approach might involve starting with a different para-substituted phenol (e.g., 4-acetylphenol), carrying out the synthesis of the aryloxybutanoic acid, and then performing chemical transformations on the para-substituent.

The carboxylic acid group is a versatile functional handle for derivatization. Standard transformations can convert it into a wide array of other functional groups, leading to the creation of esters, amides, and other research derivatives. biointerfaceresearch.com

The synthesis of amide derivatives, for example, typically involves activating the carboxylic acid, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. The synthesis of 4-[(4-phenoxy)-phenoxy]-butyric acid diethylamide from a related precursor demonstrates this common derivatization strategy. prepchem.com

Derivative TypeSynthetic Reagent(s)Resulting Functional Group
EstersAlcohol (R'-OH) with an acid catalyst (e.g., H₂SO₄). chemguide.co.uk-COOR'
Amides1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH). mdpi.com-CONR'R''
AlcoholsReducing agents like LiAlH₄ or BH₃·THF.-CH₂OH
Acyl HalidesSOCl₂ or PBr₃.-COX (X = Cl, Br)

The application of green chemistry principles aims to make synthetic routes more environmentally benign and efficient. researchgate.netmonash.edu These principles provide a framework for improving traditional syntheses of aryloxybutanoic acids. instituteofsustainabilitystudies.comnih.gov

Atom Economy: This principle encourages maximizing the incorporation of all materials from the reactants into the final product. acs.org The reaction of a phenoxide with γ-butyrolactone, for instance, exhibits better atom economy than the route using ethyl 4-bromobutanoate, which generates a bromide salt and requires a separate hydrolysis step that consumes water and base.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov In the Williamson synthesis, phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) can be used. wikipedia.org These catalysts shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction, allowing for milder conditions (lower temperatures), and enabling the use of less hazardous solvent systems like toluene-water instead of DMF.

Safer Solvents: A key goal is to reduce or eliminate the use of hazardous solvents. acs.org Research into replacing solvents like DMF with more benign alternatives such as anisole, dimethyl carbonate, or even water (in the case of phase-transfer catalysis) can significantly improve the environmental profile of the synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov The development of more active catalyst systems or the use of alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption compared to traditional reflux heating.

Green Chemistry PrincipleApplication to Synthesis
PreventionOptimize reaction conditions to minimize byproduct formation. instituteofsustainabilitystudies.com
Atom EconomyUtilize synthetic routes like the γ-butyrolactone method to maximize reactant incorporation. acs.org
Use of CatalysisEmploy phase-transfer catalysts to enhance reaction rates and reduce energy input. wikipedia.orgnih.gov
Safer Solvents & AuxiliariesReplace high-boiling point, toxic solvents (e.g., DMF) with greener alternatives. acs.org
Design for Energy EfficiencyExplore microwave-assisted synthesis or more efficient catalysts to lower reaction temperatures. nih.gov

Lack of Specific Research Hinders Outline of Stereoselective Synthesis for this compound

A thorough review of available scientific literature reveals a significant gap in research pertaining to the stereoselective synthesis of the specific enantiomeric forms of this compound. While general principles of asymmetric synthesis are well-established for various butanoic acid derivatives, detailed methodologies, including specific catalysts, chiral auxiliaries, or enzymatic resolutions directly applied to producing the (R) and (S)-enantiomers of this particular compound, are not documented in the accessible research.

The synthesis of chiral molecules, isolating specific enantiomers, is a critical aspect of modern pharmaceutical and materials science. Methodologies such as the use of chiral catalysts, the formation of diastereomers with a chiral auxiliary followed by separation, and enzymatic kinetic resolution are common strategies employed to achieve high enantiomeric purity. However, the application and optimization of these techniques are highly substrate-specific.

Structure Activity Relationship Sar Investigations of 4 4 Propan 2 Yl Phenoxy Butanoic Acid Derivatives

Core Structure Modifications and their Impact on Biological Activity

The core structure of 4-[4-(propan-2-yl)phenoxy]butanoic acid consists of a phenoxy ring system linked to a butanoic acid chain. Modifications to either of these components can have a profound impact on the compound's interaction with biological targets.

The electronic properties, size, and position of substituents on the phenoxy ring are critical determinants of biological activity. The introduction of different functional groups can alter the molecule's polarity, conformation, and ability to form specific interactions with a target receptor or enzyme.

Research into phenoxyacetic acid derivatives as potential selective COX-2 inhibitors has provided valuable insights into these effects. For instance, the addition of halogen atoms to the phenoxy ring has been shown to significantly enhance inhibitory activity. In one study, the introduction of a bromine atom at position 4 of the phenoxy ring resulted in heightened activity compared to unsubstituted counterparts. mdpi.com Similarly, another investigation found that para-chloro substitution on a related phenyl ring displayed superior inhibitory effects compared to both para-methyl and unsubstituted analogues. mdpi.com

These findings suggest that electron-withdrawing groups in the para-position of the phenoxy ring can be beneficial for this specific biological activity. The nature and position of these substituents influence the electronic structure of the entire molecule, which can affect its binding affinity to the target protein. nih.gov The increase in reactivity and change in molecular hardness caused by halogen substitution can be a key factor in modulating the biological effect. nih.gov

Table 1: Effect of Phenoxy Ring Substitution on COX-2 Inhibitory Activity
Compound SeriesSubstitutionPositionRelative COX-2 Inhibitory PotencySource
Phenoxyacetic Acid Derivative 1None-Base mdpi.com
Phenoxyacetic Acid Derivative 1Bromo4Increased mdpi.com
Phenoxyacetic Acid Derivative 2None-Base mdpi.com
Phenoxyacetic Acid Derivative 2Chloro4Superior to unsubstituted and para-methyl mdpi.com

While specific SAR studies on varying the butanoic acid chain of this compound are not detailed in the reviewed literature, general principles from related fatty acid research offer valuable insights. The length of an alkyl chain is known to directly impact biological activity. For example, in studies of fatty acids and their effect on peroxisome proliferator-activated receptor α (PPARα), both chain length and saturation were found to be critical. nih.gov Short-chain and medium-chain fatty acids can exhibit different antimicrobial activity profiles, with activity often increasing with the size of the fatty acid. nih.gov

Similarly, the introduction of branching on the alkyl chain can have significant consequences. In one study on branched-chain fatty acids (BCFAs), larger branching groups were found to adversely affect anticancer activity. mdpi.com This suggests that steric hindrance can play a crucial role; a bulky group may prevent the molecule from adopting the optimal conformation for binding to its target. Therefore, in optimizing phenoxybutanoic acid derivatives, it is crucial to consider that:

Chain Length: Elongating or shortening the butanoic acid chain (e.g., to pentanoic or propanoic acid) will alter the molecule's spatial reach and hydrophobicity. This can change how the acidic head group is positioned relative to key residues in a binding site.

Branching: Introducing substituents, such as a methyl or ethyl group, on the butanoic acid chain would increase its rigidity and steric bulk. This could lead to improved selectivity for a specific target but may also reduce binding affinity if the pocket is too narrow.

Stereochemical Influences on Structure-Activity Relationships

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Stereochemistry plays a pivotal role in drug action because biological targets, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological and pharmacokinetic properties. researchgate.net

The interaction between a chiral drug and its binding site is often compared to a hand fitting into a glove; one enantiomer may fit perfectly and elicit a strong biological response, while the other may fit poorly or not at all, resulting in weak or no activity. researchgate.net In some cases, one enantiomer may be responsible for the therapeutic effects while the other contributes to undesirable side effects.

For example, studies on the stereoisomers of a potent calcium antagonist demonstrated significant differences in their antihypertensive activities. The alpha-diastereoisomer showed a very strong hypotensive effect, whereas the beta-isomer exhibited little activity. nih.gov Furthermore, upon resolving the active alpha-isomer into its constituent enantiomers, the (+)-alpha form was found to be 30 to 100 times more potent than the (-)-alpha form. nih.gov

These stereochemical considerations are highly relevant for derivatives of this compound, especially if modifications introduce chiral centers. For instance, adding a substituent to the butanoic acid chain could create a stereocenter. In such cases, the biological activity of the resulting diastereomers and enantiomers would need to be evaluated independently, as it is likely that one isomer would be significantly more active than the others. nih.gov This stereoselectivity can arise from differences in target binding, metabolism, or even transport across cell membranes. nih.gov

Ligand Efficiency and Optimization Strategies in Phenoxybutanoic Acid Research

In the early stages of drug discovery, particularly during lead optimization, it is crucial to assess the quality of a compound beyond just its raw potency. Ligand efficiency (LE) is a widely used metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). nih.govresearchgate.net It provides a measure of the binding energy per atom, helping researchers identify compounds that have the most "efficient" binding interactions. nih.gov

The mathematical definition of Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

A high LE value is desirable as it suggests that a compound achieves its potency through optimized, high-quality interactions rather than simply through an increase in size and lipophilicity, which can often lead to poor pharmacokinetic properties. jetir.org During the optimization of a series like phenoxybutanoic acids, medicinal chemists aim to improve potency while maintaining or increasing ligand efficiency.

Several other metrics are also used to guide optimization strategies: nih.govmdpi.com

Binding Efficiency Index (BEI): Relates potency (pKi or pIC50) to molecular weight.

Lipophilic Ligand Efficiency (LLE or LipE): Relates potency to lipophilicity (LogP or LogD), aiming to achieve a balance where potency increases more than lipophilicity.

Optimizing a lead compound involves a multi-parameter approach where potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties are improved simultaneously. mdpi.com For phenoxybutanoic acid derivatives, this would involve synthesizing and testing analogues with modifications to the phenoxy ring and butanoic acid chain, and then using metrics like LE and LLE to select the most promising candidates for further development.

Fragment-Based Approaches in SAR Studies of Phenoxy Acid Derivatives

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that is particularly well-suited for SAR studies. google.com Instead of screening large, complex "drug-like" molecules, FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments." google.com These fragments typically bind to the target with low affinity, but because of their small size, they do so very efficiently (i.e., they have a high ligand efficiency). google.com

Once a fragment that binds to the target is identified, its binding mode is often determined using biophysical methods like X-ray crystallography. This structural information then guides the optimization process, where the fragment is "grown" or linked with other fragments to produce a more potent, lead-like molecule. google.com

The structure of this compound lends itself well to a hypothetical FBDD approach. It can be deconstructed into key fragments:

The Substituted Phenoxy Ring: The 4-(propan-2-yl)phenol moiety could be considered a fragment.

The Butanoic Acid Chain: A simple butanoic acid or a related small carboxylic acid could be another fragment.

In an FBDD campaign, these or similar fragments would be screened for binding to a specific biological target. If both fragments were found to bind in adjacent pockets, a key optimization strategy would be to link them together, recreating a molecule similar to the parent phenoxybutanoic acid. This fragment-based approach allows for a more rational and efficient exploration of chemical space and provides a deep understanding of the SAR from the ground up.

Elucidation of Molecular Mechanisms of Action and Biological Targets for 4 4 Propan 2 Yl Phenoxy Butanoic Acid

Identification and Validation of Specific Protein Targets

There is no available scientific literature that identifies or validates specific protein targets for 4-[4-(Propan-2-yl)phenoxy]butanoic acid.

No peer-reviewed studies were found that investigate the inhibitory activity of this compound against the enzymes cytosolic phospholipase A2α (cPLA2α), fatty acid amide hydrolase (FAAH), or leukotriene A4 hydrolase (LTA4H). Consequently, there is no data, such as IC50 or Ki values, to report on its potential as an inhibitor for these enzymes.

Research on the interaction of this compound with various receptor types is absent from the current scientific record. There are no studies demonstrating its potential activity as a peroxisome proliferator-activated receptor (PPAR) agonist, a 5-HT7 receptor antagonist, or an inhibitor of the β-catenin/BCL9 protein-protein interaction.

No research data is available to characterize the effects of this compound in other biological pathways. There are no published findings on its potential anti-proliferative, anti-inflammatory, antibacterial, or antituberculosis properties.

Molecular Interactions at the Binding Site

As no specific biological targets have been identified for this compound, there are no crystallographic or molecular modeling studies available to describe its interactions at a protein binding site.

Without an identified protein target, there is no information regarding the potential hydrogen bonding networks that this compound might form upon binding.

Similarly, there is no data available to describe the hydrophobic or π-π stacking interactions that could be involved in the binding of this compound to a biological target.

Downstream Signaling Pathway Modulation

The putative action of this compound as a PPAR agonist implies its involvement in the modulation of key metabolic and inflammatory signaling pathways. PPARs, upon activation by a ligand such as a phenoxyalkanoic acid, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. qiagen.com

The primary downstream effects of PPAR activation, particularly PPARα which is the main target for fibrates, are centered on lipid homeostasis. wikipedia.org This includes the increased expression of genes involved in fatty acid uptake, activation, and catabolism. mdpi.comoup.com

Key Research Findings on PPARα-Mediated Signaling:

Activation of PPARα is known to upregulate the expression of genes encoding for proteins that facilitate various aspects of lipid metabolism:

Fatty Acid Uptake and Transport: PPARα activation enhances the expression of fatty acid transport proteins, such as CD36 (also known as Fatty Acid Translocase) and fatty acid-binding proteins (FABPs). mdpi.com This leads to an increased influx of fatty acids into cells.

Fatty Acid Oxidation: A central role of PPARα is to promote the breakdown of fatty acids through the induction of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation pathways. mdpi.com Key enzymes in this process include Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACOX). researchgate.net

Lipoprotein Metabolism: PPARα activation influences lipoprotein metabolism by increasing the expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and by decreasing the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL. drugbank.com This dual action contributes to the reduction of plasma triglyceride levels. ahajournals.org Furthermore, PPARα activation can increase the expression of Apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL). drugbank.com

The following table summarizes the key target genes of PPARα and their functions in downstream signaling pathways.

Target GeneProtein FunctionDownstream Effect
LPLLipoprotein LipaseIncreased hydrolysis of triglycerides in VLDL and chylomicrons.
APOA1/APOA2Apolipoprotein A-I/A-IIIncreased synthesis of HDL particles.
APOC3Apolipoprotein C-IIIDecreased inhibition of lipoprotein lipase, leading to enhanced lipolysis.
CPT1Carnitine Palmitoyltransferase 1Facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation.
ACOXAcyl-CoA OxidaseRate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids.
CD36/FATFatty Acid TranslocaseIncreased uptake of fatty acids into cells.
FABPFatty Acid-Binding ProteinIntracellular transport and trafficking of fatty acids.

In addition to lipid metabolism, PPARα activation can also influence glucose homeostasis. For instance, it can induce the expression of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), which in turn inhibits the pyruvate dehydrogenase complex, thereby regulating glucose utilization. researchgate.net

Furthermore, PPARs have been shown to exert anti-inflammatory effects. This is, in part, achieved through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. wikipedia.org

The table below outlines the broader signaling pathways modulated by PPAR activation.

Signaling PathwayKey Modulated Proteins/GenesOverall Biological Effect
Lipid MetabolismLPL, ApoC-III, CPT1, ACOX, CD36Regulation of triglyceride and cholesterol levels, increased fatty acid catabolism.
Glucose HomeostasisPDK4Modulation of glucose utilization.
InflammationNF-κBAttenuation of inflammatory responses.

It is important to note that while the downstream signaling pathways described are well-established for PPAR agonists, dedicated research on this compound is required to definitively confirm its specific molecular targets and the full scope of its biological activity.

Preclinical Pharmacological Activity Assessment of 4 4 Propan 2 Yl Phenoxy Butanoic Acid in Research Models

In Vitro Pharmacological Profiling

In vitro studies are fundamental for characterizing the pharmacological properties of a compound at the cellular and molecular level. These assays provide initial insights into its mechanism of action, target engagement, and potential therapeutic applications.

While specific cell-based assay data for 4-[4-(Propan-2-yl)phenoxy]butanoic acid is not publicly available, the general approach involves utilizing engineered cell lines that express a target of interest. Target engagement can be measured by various techniques, including cellular thermal shift assays (CETSA), which assess the stabilization of a target protein upon ligand binding. Functional activity is often determined by measuring downstream signaling events, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.

For a compound like this compound, which shares structural similarities with molecules active at nuclear receptors, cell-based reporter gene assays would be a relevant screening method. In such assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific nuclear receptor. An increase in reporter gene activity in the presence of the compound would indicate agonistic activity.

Table 1: Representative Cell-Based Functional Assays for Compounds Structurally Related to this compound

Assay TypeCell LineTarget/PathwayEndpoint MeasuredRepresentative Finding for Analogous Compounds
Reporter Gene AssayHEK293TPeroxisome Proliferator-Activated Receptors (PPARs)Luciferase ActivityActivation of PPARα and PPARγ
Cytokine Release AssayRAW 264.7 MacrophagesInflammatory PathwaysIL-6, TNF-α levelsInhibition of LPS-induced cytokine production
Nitric Oxide (NO) Production AssayMurine MacrophagesiNOS PathwayNitrite ConcentrationReduction of inflammatory-induced NO synthesis

Biochemical assays are crucial for determining the direct interaction of a compound with purified enzymes or receptors. These assays can quantify the binding affinity (e.g., Ki, Kd) and inhibitory potency (e.g., IC50) of a test compound.

Given the structural features of 4-[4-(Propan-2-yl)phenoxy)butanoic acid, potential targets for biochemical screening could include enzymes involved in lipid metabolism and inflammation, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Radioligand binding assays could be employed to investigate its affinity for various nuclear receptors, such as PPARs, which are known to bind to molecules with a carboxylic acid moiety and a hydrophobic tail. For example, studies on other phenoxyacetic acid derivatives have demonstrated selective inhibition of COX-2. mdpi.com

Table 2: Illustrative Biochemical Assay Data for Structurally Similar Compounds

Assay TypeTargetParameterResult for Analogous Compound
Radioligand Binding AssayEndothelin A (ETA) ReceptorIC50Low nanomolar binding affinity nih.gov
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)IC50Potent and selective inhibition mdpi.com
Enzyme Inhibition Assay5-Lipoxygenase (5-LOX)IC50Moderate inhibitory activity

The anti-inflammatory potential of a compound can be assessed in various cellular models, typically using immune cells such as macrophages and neutrophils. A common approach is to stimulate these cells with an inflammatory agent, like lipopolysaccharide (LPS), and then measure the effect of the test compound on the production of inflammatory mediators.

For compounds structurally related to this compound, studies have shown significant anti-inflammatory effects. For instance, certain phenoxyacridine derivatives have been shown to inhibit the degranulation of mast cells and the secretion of lysosomal enzymes from neutrophils. nih.gov Furthermore, they can suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like cells. nih.gov These findings suggest that this compound may possess similar anti-inflammatory properties.

The discovery of new antitubercular agents is a global health priority. The in vitro activity of a compound against Mycobacterium tuberculosis is a primary screening step. This is typically performed using broth microdilution methods to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

While there is no specific data on the antituberculosis activity of this compound, screening of various chemical libraries has identified compounds with phenoxy moieties that exhibit antimycobacterial effects. For example, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated promising activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis. mdpi.com This suggests that the phenoxy scaffold could be a valuable component in the design of new antitubercular drugs.

The in vitro assessment of antimalarial activity is crucial for identifying new therapeutic leads against Plasmodium falciparum, the deadliest species of malaria parasite. Standard assays, such as the [3H]-hypoxanthine incorporation assay, are used to measure the inhibition of parasite growth in red blood cell cultures.

Although direct antimalarial screening data for this compound is not available, compounds with a phenoxy group have been investigated for their antiplasmodial properties. For instance, 2-phenoxy-3-trichloromethylquinoxalines have shown potent activity against P. falciparum. mdpi.com These findings indicate that the phenoxy moiety can be a key structural feature for antimalarial activity, warranting the investigation of this compound in this context.

Preclinical Efficacy Studies in Non-Human Animal Models

Following promising in vitro results, preclinical efficacy studies in non-human animal models are conducted to evaluate the therapeutic potential of a compound in a living organism. These studies are designed to assess the compound's ability to produce a desired therapeutic effect in a relevant disease model.

For a compound with potential antihypertensive properties, such as the phenoxybutanoic acid derivatives that act as endothelin antagonists, a relevant animal model would be the spontaneously hypertensive rat. nih.gov In such a study, the compound would be administered to the animals, and its effect on blood pressure would be monitored over time.

In the context of anti-inflammatory activity, a common model is the carrageenan-induced paw edema model in rats. The ability of a compound to reduce the swelling in the paw is a measure of its anti-inflammatory efficacy. Analogs of this compound, specifically other phenoxyalkanoic acid derivatives, have demonstrated anti-edematous effects in such models. nih.gov

For potential antitumor activity, xenograft models, where human tumor cells are implanted into immunocompromised mice, are often used. The efficacy of a compound is assessed by its ability to inhibit tumor growth. For example, analogs of XK469, a propionic acid derivative with a quinoxalinyloxy-phenoxy moiety, have shown curative activity in murine solid tumor models. nih.gov

Due to the absence of specific in vivo studies on this compound, the selection of an appropriate animal model would be guided by its in vitro pharmacological profile.

Selection and Justification of Relevant Animal Models for Disease States

There is no available information in the public domain regarding the selection and justification of animal models for the study of this compound in any disease state. Research articles detailing the use of specific animal models to evaluate the therapeutic potential of this compound have not been published.

Assessment of Efficacy Biomarkers and Pharmacodynamic Endpoints

No data has been published on the assessment of efficacy biomarkers or pharmacodynamic endpoints for this compound. Consequently, there are no research findings to report on the molecular or physiological markers modulated by this compound in preclinical models.

Comparative Efficacy with Reference Compounds in Animal Studies

Information comparing the in vivo efficacy of this compound with any reference or standard compounds in animal studies is not available in the scientific literature.

Methodologies for Studying In Vivo Activity in Animal Models

There are no published methodologies detailing the in vivo assessment of this compound in animal models. Specifics regarding the experimental design, techniques, and procedures used to evaluate the activity of this compound are therefore unknown.

Computational Chemistry and Molecular Modeling Studies of 4 4 Propan 2 Yl Phenoxy Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's electronic properties. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. materialsciencejournal.org It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. materialsciencejournal.org This approach is computationally more efficient than traditional wavefunction-based methods, making it ideal for studying relatively large molecules like 4-[4-(propan-2-yl)phenoxy]butanoic acid.

A typical DFT study on this molecule would begin with geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. This process determines the most stable arrangement of its atoms in space, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is often performed to confirm that the structure is a true energy minimum.

DFT is also used to calculate a variety of reactivity descriptors that predict how a molecule will interact with other chemical species. These global descriptors, derived from the energies of the frontier molecular orbitals, include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the system.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

HOMO-LUMO Analysis and Energy Bandgap Determination

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. thaiscience.info The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic regions, while the LUMO, an electron acceptor, points to its electrophilic sites. nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

A small energy gap indicates that the molecule is more reactive and less stable, as it can be more easily polarized and participate in charge transfer interactions. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be distributed over the carboxylic acid moiety and the aromatic ring. The calculated energy gap provides insight into the intramolecular charge transfer that can occur within the molecule. ijastems.org

Illustrative Frontier Molecular Orbital Data for Aromatic Carboxylic Acids
ParameterTypical Value (eV)Significance
EHOMO-6.0 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.0 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)4.0 to 5.5Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.comwuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method provides detailed information about intramolecular interactions, charge delocalization, and hyperconjugation.

In this compound, key interactions would include:

Delocalization of the oxygen lone pairs (LP) of the ether and carboxylic acid groups into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions between σ bonds (e.g., C-C or C-H) and adjacent empty σ* orbitals.

These interactions reveal the pathways of electron density movement within the molecule, explaining its electronic properties and stability. researching.cnresearchgate.net

Illustrative NBO Analysis of Donor-Acceptor Interactions
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (Oether)π* (Cring-Cring)20 - 35Resonance (p-π conjugation)
LP (Ocarbonyl)σ* (Ccarbonyl-O)5 - 15Hyperconjugation
σ (C-H)σ* (C-C)1 - 5Hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting chemical reactivity, understanding intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. rsc.org

The MEP map is color-coded to visualize charge distribution:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on oxygen atoms). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, associated with electron-deficient areas (e.g., the acidic hydrogen of the carboxyl group). These are sites susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show strong negative potential around the carbonyl and ether oxygen atoms. A strong positive potential would be located around the hydroxyl hydrogen of the carboxylic acid, confirming its acidic nature. researchgate.net This visual representation provides a clear and predictive guide to the molecule's reactive behavior. researchgate.net

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β) when subjected to a strong electric field.

Computational methods, particularly DFT, can accurately calculate these properties. A large value for the first-order hyperpolarizability (β) suggests a significant NLO response. Molecules with a high degree of intramolecular charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit large β values. ijastems.org

In this compound, the phenoxy group acts as an electron donor and the carboxylic acid can act as an acceptor. The charge transfer between these groups, facilitated by the aromatic ring, could give rise to NLO properties. Calculations of the dipole moment (μ) and the components of the hyperpolarizability tensor are used to determine the total hyperpolarizability (β_tot). This value is often compared to that of a standard NLO material like urea (B33335) to assess its potential. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, where the forces between particles are described by a molecular force field.

An MD simulation of this compound could be used to investigate its bulk properties in a condensed phase (e.g., liquid or in solution). Such a simulation could predict:

Thermodynamic properties: Such as density, viscosity, and diffusion coefficients. scienomics.com

Structural organization: How the molecules arrange themselves relative to one another, including the formation of hydrogen-bonded dimers between carboxylic acid groups.

Solvation dynamics: How the molecule interacts with solvent molecules, providing insight into its solubility and behavior in different environments.

Conformational changes: The flexibility of the butanoic acid chain and the rotational freedom around the ether linkage can be explored over time.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material, offering a dynamic picture of molecular interactions. mdpi.commdpi.com

Conformational Analysis and Stability Studies

Conformational analysis is a fundamental aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible.

Computational methods, such as systematic or stochastic conformational searches, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformers. These methods systematically alter the torsion angles of rotatable bonds to generate a wide range of possible three-dimensional structures. Subsequently, the energy of each conformer is calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. The relative energies of these conformers determine their population at a given temperature, with the most stable conformer being the one with the lowest energy.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (Cα-O-C-Cβ) Relative Energy (kcal/mol) Predicted Population (%)
1 178.5° 0.00 65.2
2 -65.2° 1.25 20.5
3 70.1° 1.80 14.3

This table presents hypothetical data for illustrative purposes, based on typical findings for similar phenoxyalkanoic acid structures.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govresearchgate.net In the context of drug discovery, MD simulations provide invaluable insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the protein upon binding.

The process of an MD simulation involves calculating the forces between atoms and using these forces to predict their movements over a series of small time steps. By solving Newton's equations of motion for every atom in the system, a trajectory of the molecule's dynamic behavior is generated. Analysis of this trajectory can reveal fluctuations in atomic positions, changes in protein secondary and tertiary structure, and the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For this compound, MD simulations could be employed to study its interaction with potential protein targets, such as members of the peroxisome proliferator-activated receptor (PPAR) family or free fatty acid receptors (FFARs), which are known to bind other phenoxyalkanoic acid derivatives. researchgate.net Such simulations would start with a docked pose of the ligand in the protein's binding site and would then simulate the complex's behavior in a solvated environment that mimics physiological conditions. The results could help to understand the residence time of the ligand in the binding pocket and the specific dynamic interactions that contribute to its binding affinity.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are pivotal computational techniques in the early stages of drug discovery. researchgate.netacs.org They are used to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds to identify potential new ligands.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. researchgate.netacs.org The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring each conformation based on a scoring function that estimates the binding affinity. The scoring function typically takes into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

Given the structural similarity of this compound to known ligands of nuclear receptors, it is plausible to hypothesize that it may interact with targets such as PPARs. researchgate.net A molecular docking study of this compound with a PPAR subtype, for instance, would aim to identify the most likely binding pose. It is anticipated that the carboxylic acid moiety would form key hydrogen bonds with polar residues in the binding pocket, while the phenoxy and propan-2-yl groups would engage in hydrophobic interactions with nonpolar residues. The docking score would provide a qualitative estimate of the binding affinity, which can be used to rank-order different ligands.

Table 2: Hypothetical Molecular Docking Results of this compound with PPARγ

Parameter Value Key Interacting Residues (Hypothetical)
Docking Score (kcal/mol) -8.5 His323, Tyr473, Ser289
Estimated Binding Affinity (Ki) 2.5 µM His449, Cys285
Hydrogen Bonds 3 Ser289, His323, Tyr473 (with carboxylic acid)
Hydrophobic Interactions Numerous Ile326, Met364, Leu469 (with phenoxy & propan-2-yl groups)

This table contains hypothetical data for illustrative purposes to demonstrate the type of information obtained from a molecular docking study.

Virtual screening uses docking algorithms to rapidly screen large databases of chemical compounds against a protein target. acs.orgmdpi.com This approach can identify novel scaffolds that are predicted to bind to the target of interest, thus prioritizing compounds for experimental testing.

Identification of Potential Off-Targets

A significant challenge in drug development is the potential for a compound to bind to unintended biological targets, leading to off-target effects and potential toxicity. Computational methods are increasingly being used to predict these potential off-target interactions early in the discovery process.

These in silico approaches can be broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of chemical similarity, where the structure of the compound of interest is compared to databases of known ligands for a wide range of proteins. If the compound is structurally similar to known ligands of a particular protein, it is flagged as a potential off-target. Structure-based methods, on the other hand, involve docking the compound against a panel of different protein structures to identify potential unintended binding partners. The increasing availability of protein structures and the development of sophisticated machine learning algorithms have significantly enhanced the predictive power of these methods. For this compound, a comprehensive off-target prediction study would be crucial to assess its potential for unwanted biological activities and to guide further experimental safety evaluations.

Metabolic Stability and Biotransformation Prediction (In Silico)

The metabolic fate of a compound, including its stability and the formation of metabolites, is a critical determinant of its pharmacokinetic profile and potential for toxicity. In silico tools that predict metabolism have become valuable for assessing these properties before a compound is synthesized. nih.gov

Tools like BioTransformer are designed to predict the metabolic by-products of a given molecule through various metabolic pathways, including Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions. nih.gov These predictions are based on a combination of machine learning models and rule-based systems derived from extensive databases of known metabolic transformations.

For this compound, an in silico metabolism prediction would likely suggest several potential biotransformation pathways. The aliphatic butanoic acid chain could be susceptible to beta-oxidation. The aromatic ring is a potential site for hydroxylation by cytochrome P450 enzymes. The propan-2-yl group could also undergo oxidation. Following these Phase I modifications, the resulting metabolites, particularly those with newly introduced hydroxyl groups or the original carboxylic acid, would be candidates for Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion. Predicting these metabolic pathways is essential for understanding the compound's clearance from the body and for identifying potentially reactive or toxic metabolites.

Table 3: Predicted Metabolic Biotransformations of this compound (Hypothetical)

Metabolic Reaction Predicted Metabolite Enzyme Family (Predicted)
Aromatic Hydroxylation 4-[4-(Propan-2-yl)-hydroxyphenoxy]butanoic acid Cytochrome P450
Beta-oxidation 2-[4-(Propan-2-yl)phenoxy]acetic acid Acyl-CoA dehydrogenases
Glucuronidation This compound glucuronide UGTs
Side-chain Oxidation 4-[4-(1-hydroxypropan-2-yl)phenoxy]butanoic acid Cytochrome P450

This table presents hypothetical data for illustrative purposes, based on common metabolic pathways for compounds with similar structural features.

Advanced Analytical Methodologies for the Research and Characterization of 4 4 Propan 2 Yl Phenoxy Butanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy explores the interaction between matter and electromagnetic radiation, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For 4-[4-(propan-2-yl)phenoxy]butanoic acid, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10–12 ppm region. docbrown.info The protons on the aromatic ring, due to the para-substitution, will likely appear as a pair of doublets (an AA'BB' system) in the range of 6.8–7.2 ppm. The methine proton (–CH) of the isopropyl group is anticipated to be a septet around 2.8–3.0 ppm, coupled to the six equivalent methyl protons. These methyl (–CH₃) protons would, in turn, appear as a characteristic doublet near 1.2 ppm. The aliphatic butanoic acid chain protons would present as three distinct multiplets between approximately 2.0 and 4.0 ppm. docbrown.infochemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. docbrown.info The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing in the 175–180 ppm range. The aromatic carbons would generate four signals, with the oxygen-bound carbon appearing around 155–160 ppm and the isopropyl-bound carbon around 140–145 ppm. The remaining aliphatic carbons of the butanoic acid chain and the isopropyl group would be found in the upfield region of the spectrum. docbrown.infochemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
Ar-H (ortho to -O)6.8 - 7.0Doublet2H
Ar-H (ortho to -CH)7.0 - 7.2Doublet2H
-O-CH₂-3.9 - 4.1Triplet2H
-CH(CH₃)₂2.8 - 3.0Septet1H
-CH₂-COOH2.4 - 2.6Triplet2H
-CH₂-CH₂-CH₂-2.0 - 2.2Multiplet2H
-CH(CH₃)₂1.2 - 1.3Doublet6H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C OOH175 - 180
Ar-C -O155 - 160
Ar-C -CH140 - 145
Ar-C H (ortho to -CH)126 - 128
Ar-C H (ortho to -O)114 - 116
-O-C H₂-67 - 69
-C H(CH₃)₂33 - 35
-C H₂-COOH30 - 32
-C H(CH₃)₂24 - 26
-CH₂-C H₂-CH₂-22 - 24

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum is dominated by features from the carboxylic acid group. A very broad and strong absorption is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infoucalgary.ca A sharp and intense C=O stretching absorption should appear around 1700–1725 cm⁻¹. docbrown.infoucalgary.ca Additional key peaks include C-O stretching vibrations for the ether linkage and the carboxylic acid between 1100 and 1300 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹ for the aliphatic and aromatic portions. nist.gov

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch2500 - 3300Strong, Very Broad
Aliphatic/Aromatic C-HStretch2850 - 3100Medium-Strong
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium, Multiple Bands
Ether/Carboxylic Acid C-OStretch1100 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The principal chromophore in this compound is the para-substituted benzene (B151609) ring. It is expected to exhibit characteristic π → π* transitions. These typically result in a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 260-280 nm. The carboxylic acid group itself has a weak n → π* transition, but this is often obscured by the much stronger aromatic absorptions.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula. For this compound, the molecular formula is C₁₃H₁₈O₃. HRMS can measure the mass of the molecular ion to several decimal places, allowing for the calculation of an exact mass that distinguishes it from other compounds with the same nominal mass. The calculated monoisotopic mass for [C₁₃H₁₈O₃]+ is 222.1256 g/mol . An experimental HRMS measurement matching this value provides definitive evidence for the assigned elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for determining the purity of this compound and for its quantification in complex matrices. eurl-pesticides.eu

A typical LC method would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724), often with a small amount of acid like formic acid to ensure the analyte is in its neutral form for better retention and peak shape. lcms.cznih.gov

In the mass spectrometer, the parent ion (precursor ion) corresponding to the protonated or deprotonated molecule (e.g., m/z 223.1 for [M+H]⁺ or m/z 221.1 for [M-H]⁻) is selected. This ion is then fragmented, and specific product ions are monitored. Common fragmentation pathways for this molecule would include the cleavage of the ether bond, leading to fragments corresponding to the 4-isopropylphenoxide ion or the butanoic acid chain. libretexts.org This highly selective process, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations and provides an additional layer of structural confirmation. researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a compound like this compound, various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are employed to ensure its purity, quantify its presence, and study its properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenoxy acid derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from its impurities or related compounds. semanticscholar.org

In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The retention of phenoxy acids is influenced by both the mobile phase composition (e.g., acetonitrile or methanol (B129727) content) and the pH of the aqueous component. semanticscholar.org Since this compound is an acidic compound, controlling the mobile phase pH is critical to maintain a consistent and reproducible retention time by suppressing the ionization of the carboxylic acid group. An acidic modifier like formic acid, acetic acid, or phosphoric acid is often added to the mobile phase. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometry (MS) detector. sielc.com

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseAcetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% Formic Acid)Elutes the compound from the column. The organic/aqueous ratio can be adjusted for optimal separation (isocratic or gradient elution).
Flow Rate1.0 mL/minMaintains a constant flow of the mobile phase through the system.
Column Temperature25-40 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
DetectionUV at ~260-280 nm or Mass Spectrometry (MS)Quantifies and identifies the compound post-separation.
Injection Volume5-20 µLThe amount of sample introduced into the HPLC system.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application to carboxylic acids like this compound requires special consideration. Due to the low volatility and polar nature of the carboxylic acid group, direct injection can lead to poor peak shape and thermal degradation in the GC inlet.

To overcome these issues, derivatization is typically required. This process involves chemically modifying the carboxylic acid group to form a more volatile and thermally stable ester derivative (e.g., a methyl or silyl (B83357) ester). Reagents like diazomethane, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an alcohol (like methanol or ethanol) under acidic conditions are used for this purpose. Once derivatized, the compound can be readily analyzed by GC.

The separation is achieved on a capillary column with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS provides both retention time and a mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification.

ParameterTypical ConditionPurpose
Derivatization AgentBSTFA or Methanolic HClIncreases volatility and thermal stability of the analyte.
ColumnDB-5ms, HP-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)Separates compounds based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Inlet Temperature250-280 °CEnsures rapid vaporization of the sample.
Oven ProgramTemperature gradient (e.g., start at 100 °C, ramp to 280 °C)Separates compounds with different boiling points.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the analyte as it elutes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for qualitative analysis. rjpbcs.com It is valuable for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. rjpbcs.com

For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents. The choice of solvents is critical for achieving good separation. A common mobile phase for a moderately polar compound like this would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in sharper spots and more consistent retention factor (Rf) values.

After the plate is developed, the separated spots are visualized. Since the compound contains a chromophore, it can be visualized under UV light (typically at 254 nm). Alternatively, staining reagents like potassium permanganate (B83412) or iodine vapor can be used. aocs.org

ParameterTypical ConditionPurpose
Stationary PhaseSilica gel 60 F254 platesProvides a polar surface for adsorption chromatography.
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic AcidCarries the sample up the plate, separating components based on their affinity for the stationary phase.
DevelopmentIn a closed chamber saturated with mobile phase vaporEnsures reproducible separation.
VisualizationUV light (254 nm) or chemical stain (e.g., iodine, permanganate)Makes the separated compound spots visible.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as rapid analysis times, high resolution, and minimal solvent consumption. nih.gov For an ionizable compound like this compound, CE is a powerful analytical tool.

In Capillary Zone Electrophoresis (CZE), the most common form of CE, ions are separated in a simple buffer-filled capillary. As a weak acid, this compound would be negatively charged at a pH above its pKa, migrating toward the anode. The separation is based on the charge-to-size ratio of the analytes.

Another relevant technique is Micellar Electrokinetic Chromatography (MEKC), which can separate both neutral and charged species. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for a chromatographic-type separation mechanism based on the analyte's partitioning between the aqueous buffer and the micelles. This is particularly useful for separating the target compound from any neutral, non-ionizable impurities. The analysis of phenoxy acid herbicides by CE has demonstrated the utility of this technique for structurally related compounds. nih.gov

Analytical Strategies in Biological Research Matrices (e.g., plasma, cell lysates)

Analyzing this compound in biological matrices such as plasma, urine, or cell lysates is essential for pharmacokinetic and metabolic studies. This presents significant challenges due to the complexity of the matrix, which contains proteins, lipids, salts, and other endogenous components that can interfere with the analysis. nih.gov

A robust analytical strategy requires efficient sample preparation to isolate the analyte and remove interfering substances, followed by a highly selective and sensitive detection method.

Sample Preparation: The primary goal of sample preparation is to extract the analyte from the biological matrix and concentrate it. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral form to facilitate extraction.

Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent in a cartridge while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Analytical Detection: Due to the low concentrations typically encountered in biological samples, highly sensitive analytical techniques are required. The gold standard for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional selectivity and sensitivity. The compound is first separated by HPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for unambiguous quantification, minimizing the impact of matrix effects. researchgate.net

StepMethodKey Considerations
Sample PreparationProtein Precipitation (PPT)Fast and simple, but may result in less clean extracts ("matrix effects").
Liquid-Liquid Extraction (LLE)Provides cleaner extracts than PPT. Requires optimization of pH and extraction solvent.
Solid-Phase Extraction (SPE)Offers the highest selectivity and concentration factor. Requires method development to select the appropriate sorbent and solvents.
AnalysisLC-MS/MSThe benchmark for quantitative bioanalysis due to its high sensitivity and selectivity.
Internal StandardA stable isotope-labeled version of the analyte is ideal to correct for matrix effects and variability in extraction and ionization.

Future Research Directions and Emerging Applications for 4 4 Propan 2 Yl Phenoxy Butanoic Acid

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 4-[4-(propan-2-yl)phenoxy]butanoic acid is ripe for chemical modification to enhance its biological activity. The synthesis of novel derivatives is a key avenue of future research, focusing on improving potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that minor structural changes can lead to significant improvements in efficacy.

For instance, research on similar phenylpropanoic acid derivatives has shown that replacing the β-position carbon atom with an oxygen atom can alter the compound's activity. mdpi.comresearchgate.net Furthermore, the introduction of different linking groups, such as an amide linkage, has been explored to create novel phenoxyalkanoic acid derivatives with enhanced agonistic activity at receptors like the free fatty acid receptor 4 (FFAR4). mdpi.comresearchgate.net In other related structures, the addition of an oxime moiety to 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives significantly boosted their antiproliferative activity. mdpi.comnih.gov

Future synthetic efforts could focus on modifications at several key positions of the this compound molecule. These could include altering the length and branching of the butanoic acid chain, substituting the propan-2-yl group with other alkyl or aryl groups, and introducing various substituents on the phenyl ring. These modifications would aim to optimize the compound's interaction with its biological targets, thereby increasing its potency and reducing off-target effects.

Table 1: Potential Structural Modifications to Enhance Potency and Selectivity

Structural Modification Rationale Based on Analogous Compounds Potential Outcome
Replacement of the butanoic acid chain with other acidic groups To explore different binding interactions with target proteins. Improved binding affinity and selectivity.
Introduction of substituents on the phenyl ring To modulate electronic properties and steric interactions. Enhanced potency and altered pharmacokinetic properties.
Modification of the ether linkage To improve metabolic stability and conformational flexibility. Increased bioavailability and duration of action.
Alteration of the propan-2-yl group To probe the hydrophobic pocket of the target protein. Increased target specificity and potency.

Exploration of New Therapeutic Areas and Biological Applications

While the primary applications of this compound and its analogs are still under investigation, the broader class of phenoxyalkanoic and propanoic acid derivatives has shown promise in a variety of therapeutic areas. This suggests that this compound could have untapped potential in treating a range of diseases.

Analogous compounds have been investigated for their potential in managing metabolic disorders. For example, novel phenoxyalkanoic acid derivatives have been developed as agonists for the free fatty acid receptor 4 (FFAR4), a target for type 2 diabetes. mdpi.comresearchgate.net Additionally, related propanoic acid derivatives have been explored as activators of AMP-activated protein kinase (AMPK), another key regulator in metabolic diseases.

The anticancer potential of similar scaffolds is also an area of active research. Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer candidates that target SIRT2 and EGFR. mdpi.comnih.gov Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anticancer and antioxidant properties. mdpi.com The structural similarities suggest that this compound could be a starting point for the development of new anticancer agents. Other phenoxyaromatic acid analogues have been investigated as potential radiotherapy sensitizers. ontosight.ai

Table 2: Potential Therapeutic Areas for this compound

Therapeutic Area Biological Rationale Based on Analogous Compounds Potential Mechanism of Action
Metabolic Diseases Agonism of FFAR4 and activation of AMPK. Regulation of glucose and lipid metabolism.
Cancer Inhibition of cancer-related targets like SIRT2 and EGFR. Induction of apoptosis and inhibition of cell proliferation.
Inflammatory Diseases Modulation of inflammatory pathways. Inhibition of pro-inflammatory mediators.
Oxidative Stress-Related Conditions Scavenging of reactive oxygen species. Protection against cellular damage.

Integration of Advanced Computational and Experimental Methodologies in Research

The discovery and development of new drugs based on the this compound scaffold can be significantly accelerated by integrating advanced computational and experimental methods. In silico techniques are becoming increasingly important in modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and the prediction of their biological activities and pharmacokinetic properties.

Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build models that predict the biological activity of novel derivatives. mdpi.com Molecular docking simulations can provide insights into the binding modes of these compounds with their target proteins, guiding the design of more potent and selective molecules. nih.govdrugbank.com Furthermore, in silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the development process. researchgate.netnih.gov

On the experimental side, the development of high-throughput screening (HTS) assays can facilitate the rapid evaluation of large numbers of synthesized derivatives for their biological activity. nih.govnih.gov These assays can be designed to measure specific biochemical or cellular responses, allowing for the efficient identification of lead compounds. The combination of these advanced computational and experimental methodologies will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Table 3: Advanced Methodologies in the Research of this compound Derivatives

Methodology Application Advantage
3D-QSAR Predicting the biological activity of new derivatives. Guides the design of more potent compounds.
Molecular Docking Elucidating the binding mode of compounds with their targets. Provides insights for optimizing ligand-receptor interactions.
ADMET Prediction Assessing the drug-like properties of virtual compounds. Reduces late-stage attrition of drug candidates.
High-Throughput Screening Rapidly evaluating the biological activity of large compound libraries. Accelerates the identification of lead compounds.

Role of this compound as a Chemical Probe in Biological Systems

Beyond its potential as a therapeutic agent, this compound can serve as a valuable tool for basic research in the form of a chemical probe. A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. The development of a chemical probe based on the this compound scaffold could help to identify its currently unknown biological targets and elucidate its mechanism of action.

To function as a chemical probe, the parent molecule is typically modified to incorporate a reactive or reporter group. For example, a photoaffinity label could be added to allow for the covalent cross-linking of the probe to its target protein upon photoactivation. Alternatively, a fluorescent tag or a biotin (B1667282) handle could be introduced to enable the visualization or purification of the probe-target complex. mdpi.com

The design and synthesis of such probes would be a critical step in understanding the fundamental biology associated with this chemical scaffold. By identifying the cellular targets of this compound, these chemical probes would not only clarify its mechanism of action but also potentially uncover new biological pathways and therapeutic targets for drug discovery.

Table 4: Designing a Chemical Probe from this compound

Probe Feature Modification Strategy Application
Target Identification Incorporation of a photoaffinity label (e.g., benzophenone). Covalent labeling of the target protein for identification by mass spectrometry.
Target Visualization Attachment of a fluorescent dye. Imaging the subcellular localization of the target protein.
Target Pull-down Conjugation of a biotin tag. Affinity purification of the target protein for further characterization.

Q & A

Q. What are the established synthetic routes for 4-[4-(Propan-2-yl)phenoxy]butanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a patent describes a similar compound synthesized via a multi-step process involving phenoxy group introduction followed by carboxylation (e.g., Example 2-13 in WO 2016/111347) . Key optimizations include:
  • Temperature control : Maintain 60–80°C during ester hydrolysis to avoid side reactions.
  • Catalyst selection : Use palladium catalysts for coupling steps to enhance regioselectivity.
  • Purification : Employ gradient column chromatography (e.g., silica gel, hexane/ethyl acetate) to isolate the product. Validate purity via HPLC (>95%) and NMR .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Cross-validate with GC if volatile impurities are suspected .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow OSHA and ECHA guidelines:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate acidic waste in dedicated containers. Neutralize with sodium bicarbonate before disposal via certified chemical waste services .

Q. Which solvents are suitable for dissolving this compound, and how does solvent choice impact experimental outcomes?

  • Methodological Answer : Solubility varies with polarity:
Solvent Solubility (mg/mL) Application
DMSO>50Biological assays
Ethanol~30Recrystallization
Water<1Limited use
Pre-screen solvents via turbidity tests. For kinetic studies, use DMSO due to its inertness in most reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :
  • Derivatization : Modify the phenoxy or butanoic acid groups (e.g., fluorination, methyl substitution) and assess changes in bioactivity .
  • Assay Design : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorometric or calorimetric assays. Include positive controls (e.g., ibuprofen for anti-inflammatory studies) .

Q. What computational approaches predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., ketone or aromatic ring).
  • MD Simulations : Predict stability in aqueous vs. lipid environments using GROMACS. Monitor hydrogen bonding and degradation pathways .

Q. How can discrepancies in purity assessments between HPLC and GC be resolved?

  • Methodological Answer :
  • Root Cause Analysis : GC may miss non-volatile impurities, while HPLC detects them. Cross-check with NMR to identify unresolved peaks.
  • Method Optimization : Adjust column temperature (GC) or mobile phase pH (HPLC). Use spiked standards to calibrate both methods .

Q. What experimental strategies assess the compound’s stability under storage or physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS.
  • pH Stability : Incubate in buffers (pH 2–9) and quantify intact compound using UV-Vis spectroscopy. Report degradation products with m/z values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.